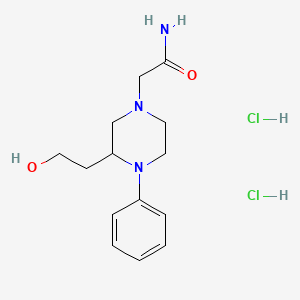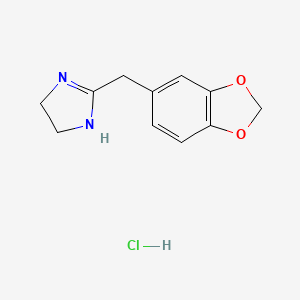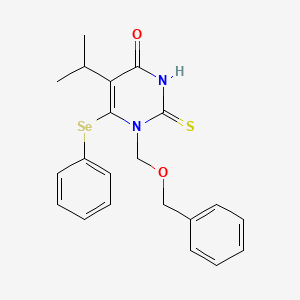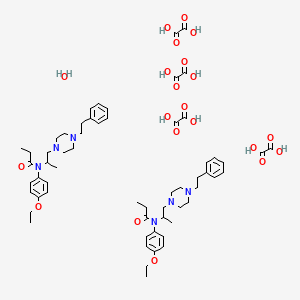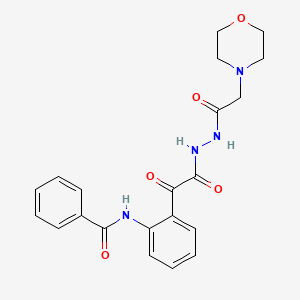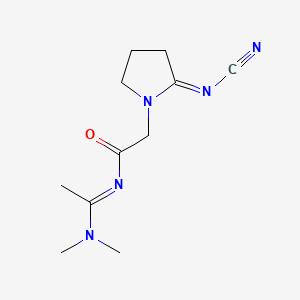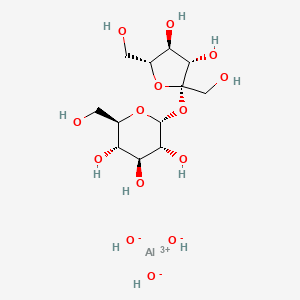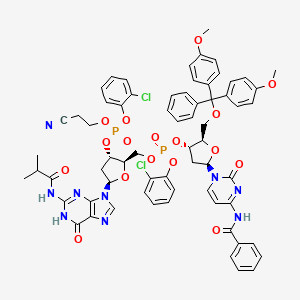
Tetramethyldiaminobutane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyldiaminobutane dihydrochloride, also known as N1,N1,N4,N4-tetramethyl-1,4-butanediamine dihydrochloride, is a chemical compound with the molecular formula C8H20N2.2HCl and a molecular weight of 217.18 g/mol . This compound is characterized by its white crystalline appearance and is known for its penetrating odor and sharp, scratching taste . It is soluble in water, alcohol, and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
1,4-diaminobutane+4CH3I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI
The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N1,N1,N4,N4-tetramethyl-1,4-butanediamine N-oxide.
Reduction: N1,N4-dimethyl-1,4-butanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetramethyldiaminobutane dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .
Vergleich Mit ähnlichen Verbindungen
Tetramethylputrescine: Similar in structure but lacks the dihydrochloride component.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Differing by the length of the carbon chain.
N,N-Dimethyl-1,4-butanediamine: Lacks two methyl groups compared to tetramethyldiaminobutane.
Uniqueness: Tetramethyldiaminobutane dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which imparts distinct physicochemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
78204-83-8 |
|---|---|
Molekularformel |
C8H22Cl2N2 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H |
InChI-Schlüssel |
KUFSMRWXZRFVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCN(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)


